beta-Amyrone
Description
Contextualization within Pentacyclic Triterpenoid (B12794562) Chemistry
Pentacyclic triterpenoids are a large and diverse group of natural products characterized by a core structure composed of six isoprene (B109036) units, assembled into five rings. rsc.org They are synthesized in plants through the cyclization of squalene (B77637). rsc.org β-Amyrone (C₃₀H₄₈O) is a specific type of pentacyclic triterpenoid belonging to the oleanane (B1240867) series, characterized by a ketone group at the C-3 position of the oleanane skeleton. nih.govnist.gov This structural feature distinguishes it from its related alcohol counterpart, β-amyrin (olean-12-en-3β-ol), which possesses a hydroxyl group at the C-3 position. nih.govwikipedia.org The structural variations among pentacyclic triterpenoids contribute to their wide range of biological activities. researchgate.netmdpi.com
Significance of Natural Products in Chemical Biology and Medicinal Chemistry Research
Natural products have historically served as a rich source of inspiration for drug discovery and the development of new therapeutic agents. researchgate.netnih.gov Their complex and diverse structures often possess unique biological activities and mechanisms of action that are valuable for probing biological pathways and identifying potential drug targets. researchgate.netnih.gov Pentacyclic triterpenoids, as a class of natural products, have demonstrated a wide spectrum of biological activities, including anti-inflammatory, antiviral, antimicrobial, and anti-tumor effects, among others. rsc.orgresearchgate.netnih.gov This makes them significant subjects of investigation in chemical biology, where researchers use these compounds to study biological processes, and in medicinal chemistry, where efforts are focused on identifying, synthesizing, and optimizing compounds with therapeutic potential. nih.govnih.gov
Research Landscape and Emerging Trends Pertaining to β-Amyrone
Academic research on β-Amyrone is actively exploring its various biological activities and potential applications. Studies have investigated its anti-inflammatory properties, noting its ability to inhibit the expression of COX-2 and reduce the production of pro-inflammatory mediators like nitric oxide (NO), IL-6, and IL-10 in cellular models. glpbio.commedchemexpress.comtargetmol.com β-Amyrone has also shown activity against certain viruses, including the Chikungunya virus, and has demonstrated antifungal properties. glpbio.commedchemexpress.comtargetmol.combiocrick.comchemfaces.com Furthermore, research indicates that β-Amyrone can inhibit enzymes such as α-glucosidase and acetylcholinesterase (AChE), suggesting potential roles in metabolic and neurological research. glpbio.commedchemexpress.comtargetmol.comchemfaces.com
Emerging trends in the research landscape include the continued investigation of its mechanisms of action at the molecular level, exploring its effects on specific signaling pathways and molecular targets. researchgate.net Studies are also focused on isolating β-Amyrone from various natural sources and potentially synthesizing analogs with improved or more selective activities. mdpi.comiau.ir The potential of β-Amyrone, often studied alongside its isomer α-amyrenone, in addressing conditions like inflammation, infection, and metabolic disorders is a key area of ongoing research. glpbio.commedchemexpress.comtargetmol.commdpi.com
Detailed research findings on the biological activities of β-Amyrone are summarized in the table below:
| Activity | Model/Assay | Key Findings | References |
| Anti-inflammatory | LPS-stimulated J774 cells | Inhibits NO production (IC₅₀ = 4.61 μg/mL), IL-6, IL-10, and COX-2 expression. glpbio.commedchemexpress.comtargetmol.com | glpbio.commedchemexpress.comtargetmol.com |
| Anti-inflammatory | Phenol-induced ear edema in mice | Inhibits ear edema formation in a dose-related manner. glpbio.commedchemexpress.com | glpbio.commedchemexpress.com |
| Antiviral | Vero cells infected with Chikungunya virus (CHIKV) | Moderate activity (EC₅₀ = 86 μM). glpbio.commedchemexpress.comtargetmol.combiocrick.comchemfaces.com | glpbio.commedchemexpress.comtargetmol.combiocrick.comchemfaces.com |
| Antifungal | Madurella mycetomatis and other fungi | Demonstrates antifungal activity (IC₅₀ = 8 μg/mL). glpbio.commedchemexpress.comtargetmol.combiocrick.comchemfaces.com | glpbio.commedchemexpress.comtargetmol.combiocrick.comchemfaces.com |
| α-Glucosidase Inhibition | In vitro assay | Inhibitory activity (IC₅₀ = 25 μM). glpbio.commedchemexpress.comtargetmol.comchemfaces.com | glpbio.commedchemexpress.comtargetmol.comchemfaces.com |
| Acetylcholinesterase (AChE) Inhibition | In vitro assay | Moderate inhibitory activity (IC₅₀ = 23 μM). glpbio.commedchemexpress.comtargetmol.comchemfaces.com | glpbio.commedchemexpress.comtargetmol.comchemfaces.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(4aR,6aR,6bS,8aR,12aR,14aR,14bR)-4,4,6a,6b,8a,11,11,14b-octamethyl-2,4a,5,6,7,8,9,10,12,12a,14,14a-dodecahydro-1H-picen-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H48O/c1-25(2)15-16-27(5)17-18-29(7)20(21(27)19-25)9-10-23-28(6)13-12-24(31)26(3,4)22(28)11-14-30(23,29)8/h9,21-23H,10-19H2,1-8H3/t21-,22-,23+,27+,28-,29+,30+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIIFBMGUDSHTOU-CFYIDONUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(=O)C5(C)C)C)C)C2C1)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CCC(=O)C5(C)C)C)C)[C@@H]1CC(CC2)(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H48O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
638-97-1 | |
| Record name | β-Amyrone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=638-97-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Occurrence and Isolation of β Amyrone in Biological Systems
Natural Abundance and Distribution in Plant Species
The distribution of β-amyrone varies among different plant species and even within different parts of the same plant.
Protium Species (Burseraceae Family)
Species within the Protium genus, which is a significant part of the Burseraceae family, are known sources of triterpenoids, including β-amyrone. Protium is a prominent genus in South America, and its oleoresins, often referred to as "breu," are traditionally used for various purposes. Studies on Protium species such as P. heptaphyllum, P. opacum var. opacum, and P. giganteum have reported the presence of α,β-amyrenone, a mixture containing β-amyrone. mdpi.com These triterpenoid (B12794562) ketones, α-amyrone and β-amyrone, along with their alcohol forms, α-amyrin and β-amyrin, are considered characteristic components found specifically within the Burseraceae family exudates. researchgate.net Investigations into Protium paniculatum oil-resins have also isolated α,β-amyrone. nih.govresearchgate.net
Artemisia annua
Artemisia annua L., a plant known for producing artemisinin, also contains triterpenoids, including β-amyrone. tandfonline.comtandfonline.commdpi.com Research indicates that the abundance of β-amyrone in A. annua can be influenced by environmental factors, such as light spectra. One study observed the greatest abundance of β-amyrone under blue light treatment, followed by white and red spectra. tandfonline.comtandfonline.com The biosynthesis of β-amyrone in A. annua involves enzymes like oxidosqualene cyclase (OSC2) and cytochrome P450 oxidase (CYP716A14v2), which catalyze the conversion of precursors like 2,3-oxidosqualene (B107256) to β-amyrin and subsequently oxidize the C-3 hydroxyl group to a ketone, yielding β-amyrone. preprints.orgnih.gov
Balanophora Species
β-Amyrone has been identified in various Balanophora species. ijpras.comijpras.comnih.govresearchgate.net Chemical investigations of four Balanophora species, including B. subcupularis, B. tobiracola, B. fungosa var. globosa, and B. fungosa subsp. indica, all revealed the presence of β-amyrone among their pentacyclic triterpenoids. ijpras.comijpras.com While present in all four species analyzed by GC-MS, the relative percentage of β-amyrone varied significantly between them. ijpras.comijpras.com Balanophora spicata is also reported to contain β-amyrone. nih.gov
Other Documented Botanical Sources (e.g., Bombax ceiba Linn., Myrcianthes pungens)
Beyond the genera mentioned above, β-amyrone has been documented in several other plant species. It has been isolated from the leaves of Bombax ceiba Linn. nih.govnih.gov In Bombax ceiba, β-amyrone was identified as one of six secondary metabolites isolated from a methanolic crude extract of the leaves. nih.govnih.gov Myrcianthes pungens is another plant where β-amyrone has been found. researchgate.netresearchgate.net The leaves of Myrcianthes pungens have been shown to contain β-amyrone as a major compound in some extracts. researchgate.net Other reported sources include Drypetes gossweileri, Anacolosa pervilleana, Cyclocarya paliums, Psychotria nemorosa, Vinca major, Corynaea crassa, and Alnus cremastogyne. chemfaces.comcabidigitallibrary.orgresearchgate.netnih.govbvsalud.orgscielo.br β-Amyrone has also been found in propolis from stingless bees, which is derived from plant resins. tu.ac.th
Here is a table summarizing some documented botanical sources of β-Amyrone:
| Plant Species | Family | Part Used (if specified) | Reference |
| Protium heptaphyllum | Burseraceae | Oleoresin | mdpi.com |
| Protium opacum var. opacum | Burseraceae | Oleoresin | mdpi.com |
| Protium giganteum | Burseraceae | Oleoresin | mdpi.com |
| Protium paniculatum | Burseraceae | Oil-resin | nih.govresearchgate.net |
| Artemisia annua | Asteraceae | Aerial organs (cuticle) | tandfonline.comtandfonline.compreprints.orgnih.gov |
| Balanophora subcupularis | Balanophoraceae | Whole plant | ijpras.comijpras.com |
| Balanophora tobiracola | Balanophoraceae | Whole plant | ijpras.comijpras.com |
| Balanophora fungosa var. globosa | Balanophoraceae | Whole plant | ijpras.comijpras.com |
| Balanophora fungosa subsp. indica | Balanophoraceae | Whole plant | ijpras.comijpras.com |
| Balanophora spicata | Balanophoraceae | Whole plant | nih.gov |
| Bombax ceiba Linn. | Malvaceae | Leaves | nih.govnih.gov |
| Myrcianthes pungens | Myrtaceae | Leaves | researchgate.netresearchgate.net |
| Drypetes gossweileri | Putranjivaceae | Methanolic extract | chemfaces.com |
| Anacolosa pervilleana | Olacaceae | Leaves (ethyl acetate (B1210297) extract) | chemfaces.com |
| Cyclocarya paliums | Juglandaceae | Leaves | chemfaces.com |
| Psychotria nemorosa | Rubiaceae | Leaves (ethanol extract) | scielo.br |
| Vinca major | Apocynaceae | Flowers | cabidigitallibrary.org |
| Corynaea crassa | Balanophoraceae | Tuber/roots (methanol and n-hexane extracts) | researchgate.net |
| Alnus cremastogyne | Betulaceae | Pods | nih.gov |
Extraction and Purification Methodologies in Phytochemical Investigations
The isolation of β-amyrone from plant material typically involves extraction and purification techniques commonly used in phytochemical studies.
Solvent-Based Extraction Techniques
Solvent extraction is a fundamental step in isolating β-amyrone from plant matrices. The choice of solvent depends on the polarity of the target compound and the plant material. Studies have utilized various solvents to extract β-amyrone and other triterpenoids. For instance, methanolic crude extracts of Bombax ceiba leaves have been used for the isolation of β-amyrone. nih.govnih.gov Ethanol (B145695) has also been employed, such as in the extraction of Psychotria nemorosa leaves. scielo.br Dichloromethane (B109758) is another solvent frequently used in the extraction process, often in conjunction with other solvents in chromatographic separations. scielo.br Hexane (B92381) is commonly used, particularly for extracting less polar compounds like triterpenoids, and has been used in the study of Corynaea crassa tuber/roots and Myrcianthes pungens leaves. researchgate.netresearchgate.net Ethyl acetate is also a common solvent for extracting compounds of intermediate polarity and has been used for Anacolosa pervilleana leaves and Alnus cremastogyne pods. chemfaces.comnih.gov The yield of extractives can vary depending on the solvent used, with more polar solvents like ethanol sometimes yielding higher amounts. nih.gov Following initial extraction, further purification steps, often involving chromatography (such as column chromatography, GC-MS, or HPLC), are necessary to isolate pure β-amyrone from the complex mixture of compounds present in plant extracts. mdpi.comresearchgate.netscielo.br
Chromatographic Fractionation Approaches
Chromatographic methods are essential for the separation and purification of β-Amyrone from complex plant extracts. Various chromatographic techniques have been employed depending on the source material and desired purity.
Column chromatography is a widely used technique for the fractionation of extracts containing β-Amyrone. Studies have utilized normal phase column chromatography with silica (B1680970) gel 60 as the stationary phase mdpi.com. Elution is typically performed using solvent systems of increasing polarity, such as hexane, ethyl acetate, and methanol (B129727) mdpi.com. Another approach involved column chromatography using different solvent systems to achieve efficient isolation nih.gov.
Gas-Liquid Chromatography hybrid Mass-Spectrophotometry (GC-MS) has been applied for the analysis of fractions to identify the presence of β-Amyrone alongside other compounds like β-amyrin, β-sitosterol, and stigmatriene chemfaces.comambeed.cn. High-Performance Liquid Chromatography (HPLC) has also been used for the assessment of the purity of α,β-amyrenone mixtures obtained through oxidation of α,β-amyrin mdpi.com.
For the analysis of less polar compounds, including α/β-amyrone, GC-MS has been employed, with compound identification supported by comparison with mass spectral databases scielo.br. Another study detailing the analysis of compounds from Psychotria nemorosa utilized HPLC with a C18 column and a gradient elution system of water and acetonitrile, both containing formic acid scielo.br.
Detailed research findings on the isolation process often include the specific plant part used, the extraction solvents, the types of chromatography, and the yields obtained. For instance, a study on Celastrus hindsii leaves reported the isolation of an α-amyrin and β-amyrin mixture (which can be a precursor to amyrone) from a methanol extract, followed by partitioning with hexane and ethyl acetate, and subsequent column chromatography nih.gov. The yield of the amyrin mixture was reported as 10.75 g/kg dry weight nih.gov.
The identification and structural elucidation of isolated β-Amyrone are typically confirmed using spectroscopic techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), Electrospray Ionization-Mass Spectrometry (ESI-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy koreascience.krnih.gov.
| Plant Source | Extraction Method | Chromatographic Method(s) | Analytical Techniques Used |
| Drypetes gossweileri | Methanolic extract | Not explicitly detailed for β-Amyrone isolation | Not explicitly detailed |
| Anacolosa pervilleana | Methanolic extract | Not explicitly detailed for β-Amyrone isolation | NMR, Mass Spectrometry |
| Psychotria nemorosa | Not explicitly detailed | GC-MS, HPLC (C18 column, water/acetonitrile gradient) | MS, NIST database comparison |
| Couroupita guianensis | Methanolic extract (stem bark), Hexane and carbon tetrachloride soluble fractions | Extensive chromatographic separation and purification | NMR, Mass Spectrometry |
| Protium species | Oleoresin extraction | Normal phase column chromatography (silica gel) | TLC, HPLC |
| Celastrus hindsii | Methanol extract, Partitioning (hexane, ethyl acetate) | Column chromatography | GC-MS, ESI-MS, NMR |
Biosynthesis and Biotransformation Pathways of β Amyrone
Precursor Metabolic Pathways: Mevalonic Acid (MVA) Pathway in Triterpenoid (B12794562) Biogenesis
Triterpenoids, including β-amyrone, are biosynthesized via the isoprenoid pathway, with the mevalonic acid (MVA) pathway being a primary route in animals and higher plants for the production of sesquiterpenoids and triterpenoids. libretexts.orgnih.gov The MVA pathway, located in the cytosol and mitochondria, converts acetyl-CoA into isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP), which are the fundamental five-carbon (C5) building blocks of isoprenoids. libretexts.orgresearchgate.netresearchgate.net
The initial steps of the MVA pathway involve the condensation of acetyl-CoA molecules. Two molecules of acetyl-CoA undergo a Claisen condensation to form acetoacetyl-CoA, catalyzed by acetoacetyl-CoA acetyltransferase. libretexts.org A subsequent aldol-like condensation with a third molecule of acetyl-CoA, mediated by 3-hydroxy-3-methylglutaryl-CoA synthase, yields 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). libretexts.org HMG-CoA is then reduced to mevalonate (B85504) by HMG-CoA reductase, a key regulatory enzyme in this pathway. libretexts.orgnih.gov Mevalonate undergoes phosphorylation and decarboxylation to produce IPP and DMAPP. libretexts.org
Two molecules of farnesyl diphosphate (B83284) (FPP), a C15 molecule formed from the condensation of IPP and DMAPP units, combine in a head-to-head manner to form the C30 precursor squalene (B77637), a reaction catalyzed by squalene synthase (SQS). nih.govresearchgate.net Squalene is then epoxidized by squalene epoxidase (SQE) to form 2,3-oxidosqualene (B107256), a crucial intermediate for the biosynthesis of sterols and triterpenoids. nih.govontosight.aiwikipedia.org
Enzymatic Conversion Mechanisms from 2,3-Oxidosqualene
The conversion of 2,3-oxidosqualene marks a critical branch point in the isoprenoid pathway, leading to the diverse structures of sterols and triterpenoids. pnas.orgresearchgate.net
Oxidosqualene cyclases (OSCs) are a family of enzymes responsible for the cyclization of 2,3-oxidosqualene into various cyclic triterpenoid and sterol structures. researchgate.netwikipedia.orgresearchgate.net This cyclization is a complex enzymatic reaction involving the formation of multiple carbon-carbon bonds and molecular rearrangements. ontosight.aiwikipedia.orgresearchgate.net β-Amyrin synthase (β-AS) is a specific type of OSC that catalyzes the cyclization of (3S)-2,3-oxidosqualene to form β-amyrin, a pentacyclic triterpene with an oleanane (B1240867) skeleton and a hydroxyl group at the C-3 position. pnas.orgnih.govnih.gov This reaction involves the generation of five rings and eight asymmetric centers in a single enzymatic step. nih.gov β-Amyrin synthase has been identified and characterized in numerous plant species. pakbs.orgmdpi.com
Some OSCs, such as OSC2 from Artemisia annua, are multifunctional and can produce multiple products, including α-amyrin, β-amyrin, and δ-amyrin, from 2,3-oxidosqualene. nih.govugent.be The catalytic function of β-amyrin synthase involves conserved motifs like the Asp-Cys-Thr-Ala-Glu (DCTAE) motif, which is implicated in substrate binding and the initiation of the polycyclization reaction. pakbs.orgnih.gov
Following the formation of β-amyrin by OSCs, further modifications, such as oxidation, are often carried out by cytochrome P450 monooxygenases (P450s). frontiersin.org These enzymes play a significant role in diversifying triterpenoid structures. frontiersin.org
CYP716A14v2, a P450 enzyme identified in Artemisia annua, is known to catalyze the oxidation of pentacyclic triterpenes, including β-amyrin. nih.govfrontiersin.orgbeilstein-journals.org Specifically, CYP716A14v2 oxidizes the hydroxyl group at the C-3 position of β-amyrin to a carbonyl group, resulting in the formation of β-amyrone. nih.govfrontiersin.org This two-step enzymatic process, involving an OSC (like OSC2) and a P450 (like CYP716A14v2), provides an alternative route to producing triterpenoids with a C-3 carbonyl group, such as β-amyrone. nih.gov
Research findings illustrate the catalytic activity of CYP716A14v2. When expressed in Saccharomyces cerevisiae (yeast) along with OSC2, the presence of β-amyrone (and α-amyrone) was detected, confirming the role of CYP716A14v2 in the oxidation of β-amyrin to β-amyrone. nih.gov
Heterologous Biosynthesis and Pathway Engineering Approaches
To produce triterpenoids like β-amyrone more efficiently or in organisms where they are not naturally abundant, heterologous biosynthesis and pathway engineering approaches are employed.
Reconstituting plant triterpenoid biosynthetic pathways in microbial hosts such as Saccharomyces cerevisiae (yeast) and Escherichia coli allows for controlled and potentially high-yield production of these compounds. nih.govpnas.orgnih.gov These microbes offer advantages in terms of growth rate, genetic manipulation, and scalability.
Studies have demonstrated the successful reconstitution of β-amyrin biosynthesis in yeast strains. By introducing genes encoding enzymes from the pathway, such as squalene synthase, squalene epoxidase, and β-amyrin synthase, yeast can be engineered to produce β-amyrin. pnas.orgnih.gov For instance, expression of β-amyrin synthase from Panax ginseng in a yeast strain lacking lanosterol (B1674476) synthase resulted in β-amyrin production. nih.gov Similarly, E. coli has been engineered to synthesize triterpene skeletons like β-amyrin by introducing relevant plant-derived genes. nih.gov The functional expression of genes from farnesyl diphosphate to β-amyrin in E. coli, including squalene synthase and squalene epoxidase from Arabidopsis thaliana and β-amyrin synthase from Euphorbia tirucalli, has been reported. nih.gov
To achieve the production of β-amyrone in these hosts, the enzymatic step catalyzed by a C-3 oxidase like CYP716A14v2 would need to be included in the engineered pathway. As shown in research with Artemisia annua enzymes expressed in yeast, co-expression of OSC2 and CYP716A14v2 led to the production of β-amyrone. nih.govugent.be
Genetic manipulation techniques are applied to optimize heterologous biosynthesis pathways and enhance the production of target triterpenoids. Strategies include optimizing gene expression, balancing enzyme activities, and increasing the supply of precursor molecules.
For example, in engineered E. coli strains producing β-amyrin, co-expression of bacterial NADPH-regenerating genes or bacterial redox partner protein genes was found to increase the yield of the triterpene. nih.gov This highlights the importance of providing necessary cofactors and ensuring proper enzyme function within the host organism. Genetic engineering can also involve modifying regulatory elements to control gene expression levels or introducing multiple copies of key pathway genes.
Further research in this area focuses on identifying bottlenecks in the engineered pathways and applying metabolic engineering strategies to improve flux towards the desired product, β-amyrone. This can involve techniques such as enzyme or pathway scaffolding, protein engineering to improve enzyme efficiency or specificity, and the use of synthetic biology tools to create robust microbial cell factories for triterpenoid production.
In Vitro and In Vivo Biotransformation Studies of β-Amyrone and Related Triterpenoids
β-Amyrone is a pentacyclic triterpenoid belonging to the oleanane series. Its biotransformation has been investigated through various in vitro and in vivo studies, often alongside or in the context of related oleanane triterpenoids such as β-amyrin and oleanolic acid. These studies shed light on the enzymatic and microbial processes that modify the β-amyrone structure.
In Vitro Biotransformation Studies
In vitro studies have provided insights into the specific enzymatic reactions involved in the metabolism of β-amyrone and its precursors. One notable transformation is the formation of β-amyrone itself through the oxidation of β-amyrin. The plant enzyme cytochrome P450 monooxygenase CYP716A14v2, identified in Artemisia annua, has been characterized as an amyrin C3-oxidase capable of catalyzing this reaction. Studies involving heterologous expression in yeast and analysis of transgenic A. annua plants have confirmed that CYP716A14v2 oxidizes the hydroxyl group at the C-3 position of β-amyrin to a carbonyl group, yielding β-amyrone frontiersin.orgnih.gov. This enzymatic conversion represents a direct route to β-amyrone from its hydroxylated precursor.
Microorganisms are also significant agents of triterpenoid biotransformation, offering potential for generating novel derivatives. Various fungal and bacterial strains have been shown to metabolize oleanane-type triterpenoids. For instance, Rhodococcus species have demonstrated the ability to transform oleanolic acid, a related oleanane triterpenoid. This process involves membrane-bound enzyme complexes, and studies using specific inhibitors have confirmed the participation of cytochrome P450-dependent monooxygenases in the oxidation of the oleanolic acid molecule knepublishing.com.
Another example of microbial transformation involves Rhodobacter sphaeroides, which was shown to biotransform β-amyrin acetate (B1210297), a derivative of β-amyrin. This process yielded several metabolites, including β-amyrin, (3beta)-olean-12-ene-3, 23-diol, and erythrodiol (B191199) nih.gov. While this study focused on β-amyrin acetate, it illustrates the capacity of microorganisms to perform deacetylation and hydroxylation reactions on the oleanane skeleton.
Furthermore, Streptomyces olivaceus has been investigated for its ability to transform pentacyclic triterpenes, resulting in the isolation of seco-triterpenes nih.gov. This indicates that microbial biotransformation can lead to more significant structural changes, including the cleavage of rings within the triterpene scaffold.
Studies using mammalian enzyme systems, such as rat liver microsomes, have also been conducted to understand the initial metabolic steps of related triterpenoids. In vitro metabolism studies of β-amyrin using rat liver microsomes revealed enzymatic kinetics that followed a sigmoidal pattern nih.gov. This suggests that mammalian enzymes, likely cytochrome P450 isoforms, are involved in the metabolism of β-amyrin, providing a basis for predicting potential metabolic pathways for structurally similar compounds like β-amyrone in mammals.
Table 1: Examples of In Vitro Biotransformation of β-Amyrone and Related Triterpenoids
| Substrate | Biotransforming Agent | Observed Transformation(s) | Product(s) | Source Type |
| β-Amyrin | Artemisia annua CYP716A14v2 (in yeast/plant) | Oxidation of C-3 hydroxyl to carbonyl | β-Amyrone | Enzymatic |
| β-Amyrin Acetate | Rhodobacter sphaeroides | Deacetylation, Hydroxylation | β-Amyrin, (3beta)-olean-12-ene-3, 23-diol, Erythrodiol | Microbial |
| Oleanolic Acid | Rhodococcus sp. | Oxidation (involving CYP450s) | Not specified in detail, but indicates metabolic modification | Microbial |
| Pentacyclic Triterpenes | Streptomyces olivaceus | Ring cleavage (seco-triterpene formation) | 3,4-seco-triterpenes (e.g., compounds 2b and 3b) | Microbial |
| β-Amyrin | Rat Liver Microsomes | Enzymatic metabolism (specific reactions not detailed) | Not specified in detail, kinetic parameters determined | Enzymatic |
In Vivo Biotransformation Studies
Direct in vivo biotransformation studies specifically focusing on β-amyrone in mammals are less extensively documented in the provided search results compared to in vitro or microbial transformations. However, the biotransformation of related pentacyclic triterpenoids in vivo has been investigated, providing a broader context for understanding how β-amyrone might be metabolized in living organisms.
While specific mammalian in vivo metabolites of β-amyrone are not detailed, the observed in vitro metabolism of β-amyrin by rat liver microsomes suggests that enzymatic modifications are likely to occur nih.gov. Studies on other oleanane triterpenoids like oleanolic acid and ursolic acid have shown that they undergo various metabolic transformations in vivo, including hydroxylation, oxidation, and conjugation, primarily mediated by cytochrome P450 enzymes and potentially phase II enzymes.
In a different context of "in vivo" transformation, the degradation of β-amyrone in fossil resins has been attributed to microorganisms under reducing conditions, highlighting a natural biotransformation process that occurs over geological timescales researchgate.net.
The complexity of in vivo biotransformation means that a compound like β-amyrone could potentially undergo a range of modifications, including reduction of the carbonyl group, hydroxylation at various positions on the rings, or further degradation, influenced by both host enzymes and associated microbiota. Detailed in vivo studies would be required to fully elucidate the metabolic fate of β-amyrone in specific organisms.
Table 2: Selected Metabolites from In Vivo or Complex Biotransformation Studies of Related Oleanane Triterpenoids
| Parent Compound | Biotransformation Context | Examples of Metabolites/Transformations |
| Oleanolic Acid | Microbial (e.g., Rhizopus chinensis) | 7β,21β-dihydroxy-OA mdpi.com |
| Oleanolic Acid | Microbial (Streptomyces griseus) | Site-selective oxidation products knepublishing.com |
| Oleanolic Acid | Microbial (Nocardia iowensis) | New metabolites characterized knepublishing.com |
| Oleanolic Acid | Microbial (Rhizomucor miehei) | Biotransformation products mdpi.com |
| Pentacyclic Triterpenes | Microbial (Streptomyces olivaceus) | 3,4-seco-triterpenes nih.gov |
| Natural Compounds | In vivo (mammalian, involving CYP450s & microbiota) | Diverse metabolites depending on compound structure and biological system; includes deglycosylation frontiersin.org |
The biotransformation studies on β-amyrone and related oleanane triterpenoids underscore the diverse metabolic capabilities of enzymatic systems in plants, microorganisms, and mammals. These transformations, ranging from specific oxidations to more complex structural rearrangements and degradations, highlight the dynamic nature of these compounds in biological systems and provide a basis for understanding their metabolic fate.
Chemical Synthesis and Derivatization Strategies for β Amyrone and Analogs
Semi-synthetic Routes from Natural Precursors (e.g., Oxidation of β-Amyrin)
One of the primary approaches for obtaining β-amyrone is through the semi-synthetic oxidation of naturally abundant β-amyrin. β-Amyrin is a common pentacyclic triterpenoid (B12794562) found in various plant sources. nih.govwikipedia.org The conversion of the hydroxyl group at the C-3 position of β-amyrin to a carbonyl group yields β-amyrone.
Various oxidation methods can be employed for this transformation. For instance, the oxidation of a mixture of α,β-amyrins using pyridinium (B92312) chlorochromate (PCC) in dichloromethane (B109758) has been reported to yield a mixture of α,β-amyrenone, which includes β-amyrone. This procedure can achieve a reaction yield of about 70% based on the starting α,β-amyrin mixture. mdpi.com The process involves stirring the amyrin solution with PCC at room temperature and monitoring the reaction progress using techniques like Thin-layer chromatography (TLC). mdpi.com
Enzymatic methods also offer a route for the semi-synthetic production of β-amyrone from β-amyrin. Specific cytochrome P450-dependent monooxygenases (P450s) have been identified that can catalyze the oxidation of the C-3 hydroxyl group of β-amyrin to a carbonyl group. For example, the enzyme CYP716A14v2 has been shown to oxidize β-amyrin to β-amyrone in heterologous expression systems like yeast. nih.gov This enzymatic conversion represents a two-step process in some plant biosynthesis pathways, where 2,3-oxidosqualene (B107256) is first cyclized to triterpenes like α- and β-amyrin by a triterpene cyclase (e.g., OSC2), followed by oxidation of the amyrins to their corresponding amyrones by a P450 enzyme like CYP716A14v2. nih.gov
Total Synthesis Approaches for Pentacyclic Triterpenoids (Contextual)
While the total synthesis of β-amyrone specifically is not as commonly reported as semi-synthetic routes from natural precursors, the total synthesis of pentacyclic triterpenoids in general provides a broader context for potential synthetic strategies. Pentacyclic triterpenoids, including the oleanane (B1240867) skeleton found in β-amyrone, are complex molecules whose total synthesis often involves intricate sequences of reactions to construct the characteristic five-ring system with precise stereochemistry.
Historically, early approaches to the synthesis of triterpenoids involved the synthesis of degradation products. scripps.edu More modern strategies for the total synthesis of pentacyclic triterpenes can involve the construction of the ring system through various annulation sequences or biomimetic cyclizations. scripps.educdnsciencepub.com For instance, some approaches have explored the stereoselective total synthesis of partially reduced chrysene (B1668918) derivatives as precursors for triterpenoids. cdnsciencepub.com Another strategy involves the reductive alkylation of cyclic α,β-unsaturated ketones. cdnsciencepub.com
Chemoenzymatic Synthesis Methodologies
Chemoenzymatic synthesis, which combines chemical and enzymatic steps, offers a powerful approach for the synthesis of complex molecules like triterpenoids. This methodology can leverage the high regio- and stereoselectivity of enzymes to perform specific transformations that are challenging to achieve through traditional chemical synthesis alone. mdpi.comnih.gov
In the context of triterpenoid synthesis, enzymes such as oxidosqualene cyclases (OSCs) and cytochrome P450 monooxygenases (CYPs) play crucial roles in the biosynthesis of these compounds in nature. rsc.orgbeilstein-journals.org Chemoenzymatic approaches can utilize isolated enzymes or engineered microorganisms to carry out specific steps in the synthesis of β-amyrone or its derivatives.
As mentioned earlier, the enzymatic oxidation of β-amyrin to β-amyrone by P450 enzymes like CYP716A14v2 is an example of an enzymatic step that can be integrated into a chemoenzymatic route. nih.gov Chemoenzymatic methods have also been developed for the production of non-natural terpenoids by exploiting the promiscuous activity of terpene synthases and utilizing inexpensive precursors. nih.govdoi.org This involves enzymatic phosphorylation of alcohol precursors followed by enzyme-catalyzed chain elongation and cyclization. nih.govdoi.org While these examples may not directly describe the chemoenzymatic synthesis of β-amyrone, they illustrate the potential of this methodology for accessing triterpenoids and their analogs. The combination of chemical synthesis for constructing core structures or introducing specific functionalities with enzymatic steps for selective modifications holds promise for efficient and sustainable routes to β-amyrone and its derivatives.
Design and Preparation of Synthetic Analogs for Structure-Activity Relationship Studies
The design and synthesis of synthetic analogs of β-amyrone are essential for conducting structure-activity relationship (SAR) studies to understand how structural modifications influence biological properties. Analogs are typically prepared by modifying the core structure of β-amyrone or its precursors through various chemical reactions.
Modifications can be introduced at different positions of the pentacyclic skeleton. For instance, derivatization of the C-3 hydroxyl group of β-amyrin (the precursor to β-amyrone) through acylation with anhydrides or acid chlorides has been used to synthesize a series of 3-O-acyl derivatives. nih.gov These derivatives, such as β-amyrin propionate, hexanoate, and octanoate, have been synthesized and evaluated for their biological activities. nih.gov
Oxidation reactions are also crucial for preparing analogs, particularly those with carbonyl groups at positions other than C-3 or with additional oxygenation. The synthesis of oxidized derivatives of α- and β-amyrin mixtures, including amyrones, using oxidizing agents like PCC exemplifies this. mdpi.com
Molecular and Cellular Mechanisms of β Amyrone Activity
Enzyme Inhibition Profiles
Beta-amyrone has demonstrated a range of inhibitory activities against several enzymes implicated in various physiological and pathological processes. The following subsections detail the specific enzyme inhibition profiles of this compound.
Cyclooxygenase-2 (COX-2) Inhibition and Expression Modulation in Cellular Models
This compound has been identified as a compound with anti-inflammatory properties, in part through its ability to inhibit the expression of cyclooxygenase-2 (COX-2). COX-2 is an inducible enzyme that plays a crucial role in the inflammatory cascade by catalyzing the conversion of arachidonic acid to prostaglandins. In various in vitro cellular models, β-amyrone has been shown to downregulate the expression of COX-2, thereby reducing the production of pro-inflammatory prostaglandins. For instance, studies using murine macrophage cell lines, such as RAW 264.7, stimulated with lipopolysaccharide (LPS) to induce an inflammatory response, have demonstrated the ability of β-amyrone to suppress the upregulation of COX-2 protein and mRNA levels. This modulation of COX-2 expression is a key mechanism underlying the anti-inflammatory effects of β-amyrone observed in preclinical research.
α-Glucosidase and α-Amylase Inhibition
In the context of carbohydrate metabolism, a mixture of α,β-amyrenone has shown significant inhibitory activity against α-glucosidase, an enzyme crucial for the breakdown of complex carbohydrates into absorbable monosaccharides. Research utilizing yeast α-glucosidase (from Saccharomyces cerevisiae) revealed potent inhibition by the amyrenone mixture, with a reported half-maximal inhibitory concentration (IC50) of 0.392 µg/mL. researchgate.net This level of inhibition was comparable to the standard drug acarbose (B1664774) in the same study. researchgate.net
Conversely, the inhibitory effect of the α,β-amyrenone mixture on α-amylase, another key digestive enzyme that hydrolyzes starch, was found to be less pronounced. At a concentration of 100 µg/mL, the mixture exhibited only approximately 25% inhibition of α-amylase activity. researchgate.net
Inhibitory Activity of α,β-Amyrenone Mixture on Carbohydrate-Metabolizing Enzymes
| Enzyme | Source | Inhibitory Activity | Concentration | Reference |
|---|---|---|---|---|
| α-Glucosidase | Saccharomyces cerevisiae | IC50: 0.392 µg/mL | N/A | researchgate.net |
| α-Amylase | Not Specified | ~25% inhibition | 100 µg/mL | researchgate.net |
Acetylcholinesterase (AChE) Inhibition
The potential of β-amyrone and its derivatives to inhibit acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine, has been explored in the context of neurodegenerative diseases. While specific IC50 values for β-amyrone are not extensively reported, studies on related triterpenoids and plant extracts containing β-amyrone suggest a potential for AChE inhibition. Further research is required to quantify the direct inhibitory potency of pure β-amyrone on this enzyme.
Lipase (B570770) Inhibition
A mixture containing α,β-amyrenone has demonstrated notable inhibitory effects on pancreatic lipase, an enzyme essential for the digestion of dietary fats. In one study, this mixture showed a significant inhibition of 82.99% against lipase at a concentration of 100 µg/mL. researchgate.net Another investigation reported an IC50 value of 1.193 ± 0.41 µg/mL for the α,β-amyrenone mixture against lipase. researchgate.net
Inhibitory Activity of α,β-Amyrenone Mixture on Pancreatic Lipase
| Compound | Enzyme | Inhibitory Activity | Concentration | IC50 Value | Reference |
|---|---|---|---|---|---|
| α,β-Amyrenone Mixture | Pancreatic Lipase | 82.99% | 100 µg/mL | - | researchgate.net |
| α,β-Amyrenone Mixture | Pancreatic Lipase | - | - | 1.193 ± 0.41 µg/mL | researchgate.net |
Lack of Lipoxygenase (LOX) Inhibitory Activity
In contrast to its effects on cyclooxygenase, β-amyrone has been found to be inactive as an inhibitor of lipoxygenase (LOX) enzymes. Lipoxygenases are a family of enzymes that catalyze the dioxygenation of polyunsaturated fatty acids to produce leukotrienes and other lipid mediators of inflammation. Studies specifically investigating the interaction of β-amyrone with LOX have shown no significant inhibitory activity. This lack of effect on the LOX pathway indicates a degree of selectivity in the anti-inflammatory mechanism of β-amyrone, primarily targeting the COX pathway.
Modulation of Inflammatory Mediators and Cellular Responses in Vitro
Inhibition of Nitric Oxide (NO) Production
A hallmark of the anti-inflammatory potential of β-Amyrone is its ability to suppress the production of nitric oxide (NO), a critical signaling molecule and a mediator of inflammation. Excessive NO production, often driven by inducible nitric oxide synthase (iNOS) in macrophages, is associated with inflammatory conditions. Research using lipopolysaccharide (LPS)-stimulated J774 macrophage cells, a standard in vitro model for studying inflammation, has demonstrated that β-Amyrone effectively curtails NO production. medchemexpress.comglpbio.com This inhibitory effect is dose-dependent, with a calculated half-maximal inhibitory concentration (IC₅₀) of 4.61 μg/mL following a 24-hour treatment period, indicating potent activity at the cellular level. medchemexpress.comglpbio.com
Table 1: In Vitro Inhibition of Nitric Oxide (NO) Production by β-Amyrone
| Cell Line | Stimulant | Parameter | Result (IC₅₀) | Reference |
|---|---|---|---|---|
| J774 (Murine Macrophages) | Lipopolysaccharide (LPS) | Nitric Oxide Production | 4.61 μg/mL | medchemexpress.comglpbio.com |
Modulation of Cytokine Production (e.g., Interleukin-6, Interleukin-10)
Table 2: Effect of β-Amyrone on Cytokine Levels in LPS-Stimulated J774 Cells
| Cytokine | Effect | Concentration | Reference |
|---|---|---|---|
| Interleukin-6 (IL-6) | Inhibited | 10 μg/mL | medchemexpress.comglpbio.com |
| Interleukin-10 (IL-10) | Inhibited | 10 μg/mL | medchemexpress.comglpbio.com |
Investigation of Associated Signaling Pathways (e.g., NF-κB, PPAR)
The coordinated suppression of inflammatory mediators like NO, IL-6, and Cyclooxygenase-2 (COX-2) by β-Amyrone strongly suggests its interaction with upstream signaling pathways that regulate inflammation. medchemexpress.comglpbio.com A primary candidate is the Nuclear Factor-kappa B (NF-κB) pathway. researcher.life NF-κB is a master transcriptional regulator that, upon activation by stimuli such as LPS, translocates to the nucleus and initiates the expression of numerous pro-inflammatory genes, including those for iNOS, COX-2, and cytokines like IL-6. researcher.lifenih.govclinicaleducation.org The observed inhibitory effects of β-Amyrone on these specific downstream targets are consistent with the suppression of NF-κB activation. medchemexpress.comglpbio.com
The Peroxisome Proliferator-Activated Receptor (PPAR) signaling pathway, which plays roles in both metabolism and inflammation, represents another potential area of investigation for β-Amyrone's mechanism. mdpi.comnih.gov PPARs are nuclear receptors that can negatively regulate inflammatory responses, in part by antagonizing the NF-κB pathway. nih.govmdpi.com While some commercial suppliers categorize β-Amyrone as a compound of interest for PPAR-related research, direct experimental evidence validating its mechanism of action through this pathway is not yet extensively documented in scientific literature. cymitquimica.com
Antimicrobial Mechanisms of Action in In Vitro Models
In addition to its anti-inflammatory properties, β-Amyrone has demonstrated notable antimicrobial activities in various in vitro settings.
Antifungal Activities
β-Amyrone exhibits broad antifungal properties, although the precise molecular mechanism of action is still under investigation. medchemexpress.comglpbio.com Its efficacy has been quantified with a reported IC₅₀ value of 8 μg/mL against fungal activity. medchemexpress.comglpbio.com General mechanisms for antifungal compounds often involve disruption of the fungal cell membrane, typically by interfering with ergosterol (B1671047) synthesis or function, or by inhibiting the synthesis of cell wall components like β-glucans. nih.govmdpi.com However, specific studies detailing how β-Amyrone achieves its fungicidal or fungistatic effects are not yet prevalent.
Antiviral Activities (e.g., against Chikungunya Virus)
Significant antiviral activity has been documented for β-Amyrone, particularly against the Chikungunya virus (CHIKV), an alphavirus transmitted by mosquitoes that causes fever and severe joint pain. mdpi.com In vitro experiments using Vero cells, a continuous cell line derived from the kidney of an African green monkey, have been employed to validate this activity. medchemexpress.comglpbio.com These studies show that β-Amyrone can inhibit CHIKV replication with a half-maximal effective concentration (EC₅₀) of 86 μM over a seven-day period. medchemexpress.comglpbio.com
Table 3: In Vitro Antiviral Activity of β-Amyrone
| Virus | Cell Line | Parameter | Result (EC₅₀) | Reference |
|---|---|---|---|---|
| Chikungunya Virus (CHIKV) | Vero | Viral Replication | 86 μM | medchemexpress.comglpbio.comcymitquimica.com |
In Vitro Target Engagement and Validation Studies
Target engagement studies are crucial for identifying the specific biomolecules with which a compound directly interacts to produce its biological effect. For β-Amyrone, in vitro enzyme inhibition assays have successfully identified and validated several molecular targets. These findings confirm that its cellular effects are, at least in part, due to the direct inhibition of key enzymes involved in metabolism and neurotransmission.
Specifically, β-Amyrone has been shown to be an inhibitor of α-glucosidase, an enzyme involved in carbohydrate digestion, with an IC₅₀ value of 25 μM. medchemexpress.comglpbio.com It also inhibits acetylcholinesterase (AChE), a critical enzyme in the nervous system that breaks down the neurotransmitter acetylcholine, with a similar potency (IC₅₀ of 23 μM). medchemexpress.comglpbio.com Furthermore, its well-documented inhibition of COX-2 expression is another key example of target engagement related to its anti-inflammatory mechanism. medchemexpress.comglpbio.com
Table 4: Validated In Vitro Enzyme Inhibition by β-Amyrone
| Enzyme Target | Biological Role | Inhibitory Potency (IC₅₀) | Reference |
|---|---|---|---|
| α-Glucosidase | Carbohydrate Metabolism | 25 μM | medchemexpress.comglpbio.com |
| Acetylcholinesterase (AChE) | Neurotransmission | 23 μM | medchemexpress.comglpbio.com |
Structure Activity Relationship Sar Studies of β Amyrone and Its Chemical Derivatives
Influence of Core Triterpenoid (B12794562) Skeleton on Observed Biological Activity
The pentacyclic triterpenoid scaffold is a privileged structure in medicinal chemistry, known to impart a range of biological activities. This core skeleton, common to β-amyrone and its relatives, is a rigid, lipophilic structure that facilitates interaction with cellular membranes and a variety of protein targets. researchgate.netnih.gov Triterpenoids are known to modulate signaling pathways involved in inflammation, carcinogenesis, and cellular stress. researchgate.net
Impact of Specific Functional Group Modifications (e.g., C-3 Carbonyl Moiety)
One of the most significant modifications influencing the activity of the amyrin family is the functional group at the C-3 position. β-Amyrone is the oxidized derivative of β-amyrin, featuring a carbonyl group (ketone) at C-3 instead of a hydroxyl group (alcohol). researchgate.netmdpi.com This seemingly minor change from a hydroxyl to a carbonyl group can profoundly alter the compound's biological profile.
The oxidation of the C-3 hydroxyl group can impact potency and the spectrum of activity. For instance, one study revealed that the oxidation of the hydroxyl group in an α,β-amyrin mixture to form α,β-amyrenone resulted in a decrease in antinociceptive potency in an acetic acid-induced writhing model. nih.gov However, this modification also confers other important biological activities. A mixture of α,β-amyrenone demonstrated significant in vitro inhibitory effects against enzymes involved in metabolic processes, such as α-glucosidase and lipase (B570770). researchgate.netmdpi.com Specifically, β-amyrone has been identified as having anti-inflammatory properties through the inhibition of COX-2 expression and α-glucosidase activity. medchemexpress.com
The C-3 carbonyl group alters the molecule's polarity and its ability to act as a hydrogen bond donor or acceptor. While the hydroxyl group of β-amyrin can act as a hydrogen bond donor, the carbonyl group of β-amyrone can only act as a hydrogen bond acceptor. This change directly affects how the molecule interacts with its biological targets, leading to different or modified activities.
| Compound | Key Structural Feature | Reported Biological Activities | Reference |
|---|---|---|---|
| β-Amyrin | C-3 Hydroxyl (-OH) Group | Anti-inflammatory, Anticancer (e.g., against HepG2 liver cancer cells), Antinociceptive | mdpi.comresearchgate.netnih.gov |
| β-Amyrone | C-3 Carbonyl (C=O) Group | Anti-inflammatory (COX-2 inhibition), α-Glucosidase inhibition, Lipase inhibition, Antifungal, Antiviral | researchgate.netmdpi.commedchemexpress.com |
Stereochemical Considerations in Structure-Activity Relationships
Stereochemistry plays a pivotal role in the biological action of chiral molecules like β-amyrone. nih.gov The specific three-dimensional arrangement of atoms and functional groups dictates the molecule's ability to bind with complementary biological targets, such as enzymes and receptors. Even subtle changes in the orientation of a single substituent can lead to a complete loss of or a significant change in biological activity. nih.gov
Comparative SAR with Closely Related Pentacyclic Triterpenoids (e.g., α-Amyrone, β-Amyrin, α-Amyrin)
Comparing β-amyrone with its close relatives provides a clearer picture of the structure-activity relationships. These compounds differ in either the core skeleton (oleanane vs. ursane) or the functional group at the C-3 position.
β-Amyrone vs. β-Amyrin : As detailed in section 6.2, the key difference is the C-3 functional group (carbonyl vs. hydroxyl). β-Amyrin exhibits potent anti-inflammatory and anticancer activities. mdpi.comresearchgate.net The oxidation to β-amyrone modifies this profile, conferring strong enzyme inhibitory activities against α-glucosidase, for example, but potentially reducing potency in other areas like antinociception. mdpi.comnih.gov
α-Amyrin vs. α-Amyrone : Similar to the beta series, α-amyrone is the C-3 oxidized form of α-amyrin. Both share the ursane (B1242777) skeleton. α-Amyrin, like β-amyrin, is known for a variety of pharmacological effects. mdpi.com The conversion to α-amyrone introduces the C-3 carbonyl, which is expected to modulate its biological activity in a manner analogous to the β-amyrin/β-amyrone pair.
The table below summarizes the structural differences and known activities of these four closely related triterpenoids.
| Compound | Core Skeleton | C-3 Functional Group | Selected Reported Activities | Reference |
|---|---|---|---|---|
| β-Amyrin | Oleanane (B1240867) | Hydroxyl (-OH) | Anti-inflammatory, anticancer, antinociceptive | mdpi.comresearchgate.net |
| β-Amyrone | Oleanane | Carbonyl (C=O) | Anti-inflammatory (COX-2 inhibition), α-glucosidase inhibition, antifungal | medchemexpress.com |
| α-Amyrin | Ursane | Hydroxyl (-OH) | Anti-inflammatory, anticancer, antibacterial | mdpi.com |
| α-Amyrone | Ursane | Carbonyl (C=O) | Often studied in mixture with β-amyrone, showing α-glucosidase and lipase inhibition | researchgate.netmdpi.com |
Advanced Analytical and Spectroscopic Characterization Methodologies in β Amyrone Research
Chromatographic Separation and Purity Assessment
Chromatographic techniques are fundamental for isolating beta-Amyrone from natural extracts or synthesis mixtures and for evaluating its purity.
High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used technique for the separation and purity assessment of non-volatile or semi-volatile compounds like this compound. mdpi.comopenedition.org The separation is achieved by partitioning the analyte between a stationary phase and a mobile phase. For triterpenoids like this compound, reversed-phase HPLC is commonly employed.
In HPLC analysis of amyrenone (a mixture of alpha- and beta-amyrenone), purity assessment has been performed, showing a high purity index. mdpi.com The choice of stationary phase (e.g., C18 column) and mobile phase composition (often a mixture of water and organic solvents like methanol (B129727) or acetonitrile) is critical for achieving adequate separation. Detection is typically performed using UV detectors if the compound has a chromophore absorbing in the UV range, or alternatively, refractive index detectors or evaporative light scattering detectors (ELSD) can be used. chemfaces.com The retention time of this compound under specific HPLC conditions serves as an important parameter for its identification, while the peak area or height is used for quantification and purity assessment. mdpi.comglobalresearchonline.net
Gas Chromatography-Mass Spectrometry (GC-MS) for Qualitative and Quantitative Analysis
GC-MS is a powerful hyphenated technique used for both the qualitative identification and quantitative analysis of volatile and semi-volatile compounds, including triterpenoids like this compound. nih.govchemfaces.commdpi.comresearchgate.netansfoundation.org Prior to GC-MS analysis, samples containing this compound are often subjected to extraction and sometimes derivatization to enhance volatility and thermal stability.
In GC-MS, compounds are separated based on their boiling points and interaction with the stationary phase in the GC column. The separated compounds then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum, which is a plot of ion abundance versus mass-to-charge ratio (m/z), serves as a fingerprint for the compound. aaup.edu
GC-MS has been successfully used to identify this compound in various plant extracts by comparing its GC retention time and mass spectrum with those of authentic standards or spectral databases like NIST. nih.govchemfaces.comresearchgate.net For instance, this compound has been identified in the leaves of Ficus benghalensis using GC-MS, appearing as a significant component. ansfoundation.org The technique allows for simultaneous separation and identification, making it invaluable for analyzing complex natural product mixtures. Quantitative analysis can be performed by measuring the peak area or height of the this compound signal in the total ion chromatogram (TIC) or using selected ion monitoring (SIM) for increased sensitivity and selectivity. mdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is an indispensable tool for determining the detailed structure of organic molecules like this compound, providing information about the connectivity and spatial arrangement of atoms. mdpi.comresearchgate.net
Proton (¹H) NMR Spectroscopy
¹H NMR spectroscopy provides information about the hydrogen atoms in a molecule. The chemical shift (δ), integration (relative number of protons), and splitting pattern (due to coupling with neighboring protons) of each signal in the ¹H NMR spectrum are characteristic of the specific proton's chemical environment. mdpi.combanglajol.info
For this compound, ¹H NMR data is crucial for identifying different types of protons, such as methyl protons, methylene (B1212753) protons, methine protons, and olefinic protons. For example, studies on this compound have reported characteristic signals for methyl protons as singlets at specific chemical shifts. semanticscholar.org The absence of signals corresponding to hydroxyl protons and the presence of signals indicative of the environment around the carbonyl group are key in confirming the structure of this compound compared to its precursor beta-amyrin (B1666858). mdpi.com
Carbon-13 (¹³C) NMR Spectroscopy
¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in the molecule gives rise to a signal at a specific chemical shift in the ¹³C NMR spectrum. nih.govmdpi.comresearchgate.netresearchgate.net
¹³C NMR data for this compound helps in identifying the different types of carbon atoms, including methyl, methylene, methine, quaternary, and carbonyl carbons. semanticscholar.org The chemical shift of the carbonyl carbon is particularly diagnostic, appearing in the downfield region of the spectrum. semanticscholar.org Comparing the ¹³C NMR spectrum of this compound with that of beta-amyrin shows the characteristic shift of the carbon at position 3 due to the presence of the carbonyl group. mdpi.com Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can further aid in distinguishing between methyl, methylene, and methine carbons.
Data Table: Selected NMR Data for β-Amyrone (Illustrative based on search results)
| Nucleus | Chemical Shift (δ) | Multiplicity | Assignment (Example) |
| ¹H | ~0.8-1.2 | Singlets | Methyl protons semanticscholar.org |
| ¹H | ~5.2 | Triplet | Olefinic proton (H-12) semanticscholar.org |
| ¹³C | ~15-35 | Various | Methyl carbons semanticscholar.org |
| ¹³C | ~19-47 | Various | Methylene carbons semanticscholar.org |
| ¹³C | ~46-122 | Various | Methine carbons semanticscholar.org |
| ¹³C | ~31-146 | Various | Quaternary carbons semanticscholar.org |
| ¹³C | ~217.9 | Singlet | Carbonyl carbon (C-3) semanticscholar.org |
Note: Specific chemical shifts can vary depending on the solvent and concentration used for NMR analysis. The values presented are illustrative based on findings for this compound and related triterpenes. banglajol.infosemanticscholar.orgresearchgate.net
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and fragmentation pattern of a compound. mdpi.comaaup.eduscielo.br
For this compound, mass spectrometry is used to confirm its molecular weight. The molecular ion peak ([M]⁺ or [M+H]⁺) in the mass spectrum corresponds to the molecular weight of the compound. This compound has a theoretical molecular weight of 424.7 g/mol , and its molecular ion peak is expected at m/z 424 or 425 (for [M+H]⁺). mdpi.comscielo.br Electrospray ionization (ESI) and Electron Ionization (EI) are common ionization techniques used in MS analysis of triterpenoids. mdpi.comnih.govscielo.br EI-MS often provides characteristic fragmentation patterns that can help in structural confirmation. nih.gov
The fragmentation pattern observed in the mass spectrum provides valuable structural information. When the molecular ion fragments, it breaks into smaller ions, and the m/z values of these fragment ions can be related to specific parts of the molecule. For triterpenoids like this compound, a characteristic fragmentation pathway is the retro Diels-Alder (RDA) cleavage of the ring system, which can give rise to specific fragment ions. scielo.brresearchgate.net Studies on amyrones have shown a base peak at m/z 218 and other significant ions at m/z 203 and 189, which are indicative of the fragmentation of the triterpene skeleton. scielo.br
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is a crucial technique for the precise determination of the molecular weight and elemental composition of β-Amyrone. HRMS provides accurate mass measurements that can distinguish between compounds with very close nominal masses, thus aiding in confirming the molecular formula. For β-Amyrone, with the molecular formula C₃₀H₄₈O, HRMS can provide an exact mass that helps in its unequivocal identification. nih.govnih.gov Studies employing electrospray ionization quadrupole time-of-flight mass spectrometry (ESI-QTOF-MS) have shown a molecular ion peak [M + H]⁺ at m/z 465 for a mixture of α,β-amyrenone, consistent with the expected molecular formula. mdpi.com HRMS is widely used in the analysis of complex mixtures containing triterpenoids, allowing for the identification and characterization of individual components like β-Amyrone based on their accurate masses. mdpi.combioanalysis-zone.com The resolving power of HRMS is particularly advantageous in overcoming interference issues encountered with lower-resolution instruments when quantifying specific molecules. bioanalysis-zone.com
Tandem Mass Spectrometry (MS/MS) and Collision-Induced Dissociation (CID)
Tandem Mass Spectrometry (MS/MS), often coupled with Collision-Induced Dissociation (CID), provides valuable structural information about β-Amyrone through the fragmentation of its molecular or precursor ions. This technique helps in elucidating the fragmentation pathways characteristic of the β-amyrone structure. For triterpenes of the α- and β-amyrin class, retro-Diels-Alder fragmentation is a characteristic diagnostic tool for the presence of a 12(13) double bond. gummastic.gr In the case of β-amyrone, this fragmentation can yield a characteristic species at m/z 218. gummastic.gr Further fragmentation of this ion can lead to species at m/z 203 and m/z 189. gummastic.grscielo.br The relative intensity of these fragment ions, particularly m/z 189 and 203, can be used to differentiate between α- and β-amyrone isomers. scielo.br MS/MS analysis allows for the acquisition of fragment ion spectra for isolated ions, providing a "fingerprint" that aids in confirming the identity of β-Amyrone within a sample. mdpi.com
Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) Spectroscopy
Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups present in β-Amyrone and gaining insights into its molecular structure and short-range order. mdpi.comresearchgate.net FTIR analysis involves measuring the absorption or transmission of infrared light by the sample, which causes vibrations in the molecular bonds. The resulting spectrum shows characteristic bands corresponding to specific functional groups. mdpi.com For α,β-amyrenone, FTIR analysis has revealed key absorption bands. A strong band around 1705 cm⁻¹ is characteristic of the stretching vibration of the C=O (carbonyl) bond, which is present in the ketone functional group of β-Amyrone. mdpi.comresearchgate.net Bands between 1100–1230 cm⁻¹ are related to stretching and bending vibrations of the C(=O)–C bond. mdpi.comresearchgate.net Additionally, intense bands between 2850 and 2950 cm⁻¹ are associated with the axial deformation vibrations of C-H bonds in cyclic chains, which are abundant in the triterpene structure. mdpi.comresearchgate.net Bands at 1450 cm⁻¹ and 1375 cm⁻¹ are related to the bending vibrations of C-H bonds in methyl and methylene groups, respectively. mdpi.comresearchgate.net FTIR spectroscopy is valuable for confirming the presence of these functional groups and corroborating the proposed structure of β-Amyrone. mdpi.comresearchgate.net
Crystallographic Techniques for Solid-State Structure Determination (e.g., X-ray Diffraction)
Crystallographic techniques, such as X-ray Diffraction (XRD), are essential for determining the solid-state structure of β-Amyrone, including its crystal lattice and molecular arrangement. mdpi.comresearchgate.net XRD analysis involves directing X-rays at a crystalline sample and measuring the angles and intensities of the diffracted beams. This pattern is unique to the crystal structure and can be used to determine the unit cell dimensions and the positions of atoms within the crystal. researchgate.net Studies on a mixture of lupenone (B1675497) and β-amyrone have utilized X-ray crystallography to confirm their structures in the solid state. scielo.br The crystal structure analysis unambiguously confirms the interpretation of spectroscopic data and the structure of isolated products. scielo.br In the case of a 1:1 mixture of lupenone and β-amyrone, they have been shown to co-crystallize in one common unit cell in the solid state. scielo.br The formation of such a mixed crystal is attributed to the close resemblance of the conformation of rings A, B, C, and D in both molecules. scielo.br XRD analysis of α,β-amyrenone has confirmed its crystalline nature, revealing porous particles with arrays of crystalline systems with irregular shapes and sizes. researchgate.net This technique provides crucial information about the long-range order and crystallinity of β-Amyrone. researchgate.net
Thermal Analysis Techniques (e.g., Differential Scanning Calorimetry, Thermogravimetry)
Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetry (TG), are employed to study the thermal behavior and stability of β-Amyrone. mdpi.comresearchgate.net These techniques measure changes in physical and chemical properties of a sample as a function of temperature or time. labmanager.com
Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated or cooled, providing information about thermal transitions such as melting, crystallization, and glass transitions. labmanager.comuniversallab.org DSC analysis of α,β-amyrenone has shown endothermic events corresponding to its melting and decomposition. mdpi.comresearchgate.net A study reported a melting range with an onset temperature of 81 °C, an endset of 122 °C, and a maximum peak temperature of 107 °C, with an enthalpy value of -24 J/g. mdpi.com DSC is valuable for determining melting points and assessing the crystallinity of the compound. researchgate.netlabmanager.com
Thermogravimetry (TG), also known as Thermogravimetric Analysis (TGA), measures the change in mass of a sample as it is heated, revealing decomposition points, moisture content, and thermal stability. labmanager.comuniversallab.org TG analysis of α,β-amyrenone has shown that it is thermally stable up to a certain temperature, followed by a single step of mass loss corresponding to its decomposition. mdpi.comresearchgate.net Decomposition of α,β-amyrenone has been observed between 235 °C and 265 °C, with a peak in the derivative thermogravimetry (DTG) at 327 °C indicating the temperature of the most rapid mass change. mdpi.com The TG curve showed a mass loss of approximately 95%. mdpi.com The association of TG and DSC provides comprehensive information about the thermal events occurring in β-Amyrone as a function of temperature. mdpi.com
Summary of Thermal Analysis Data for α,β-Amyrenone
| Technique | Event | Temperature Range (°C) | Peak Temperature (°C) | Enthalpy (J/g) | Mass Loss (%) |
| DSC | Melting | 81 - 122 | 107 | -24 | N/A |
| DSC | Decomposition | 242 - 320 | 278 | -392 | N/A |
| TG | Decomposition | 235 - 265 | 327 (DTG peak) | N/A | ~95 |
Note: Data is reported for a mixture of α,β-amyrenone. mdpi.com
Thermal analysis techniques are crucial for understanding the thermal stability and behavior of β-Amyrone, which is important for its handling, storage, and potential applications. labmanager.com
Computational Chemistry and in Silico Approaches in β Amyrone Research
Molecular Docking Simulations for Ligand-Target Interaction Prediction
Molecular docking is a widely used computational technique to predict the preferred orientation, or pose, of a ligand (such as beta-Amyrone) when bound to a receptor (a protein or enzyme) and to estimate the binding affinity. blrcl.orgmdpi.com This method helps in understanding the potential interactions between this compound and biological targets at the molecular level.
Studies have employed molecular docking to investigate the binding of this compound to various proteins implicated in different biological processes. For instance, this compound has been evaluated for its potential interactions with enzymes relevant to diabetes management, such as α-amylase, α-glucosidase, and DPP-4. nih.gov Research has shown that this compound can exhibit favorable binding affinities to these targets, sometimes comparable to or even exceeding those of standard inhibitors, suggesting a potential role in modulating their activity. nih.govresearchgate.net Molecular docking has also been applied to explore the interactions of this compound with targets related to inflammation, viral replication, and other conditions. medchemexpress.comnih.gov For example, studies have investigated its binding to COX-2, an enzyme involved in inflammation. medchemexpress.comtargetmol.com Additionally, this compound has been docked against viral proteins, including those from the Chikungunya virus and SARS-CoV-2, to assess its potential antiviral capabilities. medchemexpress.comportal.gov.bd These simulations provide valuable initial data on the likelihood of this compound binding to a specific target and the key residues involved in the interaction. researchgate.net
Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Stability
While molecular docking provides a static snapshot of a potential binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-target complex over time. mdpi.commdpi.com MD simulations are crucial for assessing the stability of the predicted binding pose obtained from docking studies and for understanding the conformational changes that may occur upon binding. mdpi.comresearchgate.net
MD simulations can reveal the flexibility of both this compound and the target protein, providing insights into how the complex behaves in a more realistic, dynamic environment. mdpi.com These simulations can help to validate docking results and to refine the understanding of the binding mechanism, including the identification of stable hydrogen bonds and hydrophobic interactions that contribute to the binding affinity. blrcl.orgnih.gov Studies involving triterpenes, including those structurally related to this compound, have utilized MD simulations to evaluate the stability of their interactions with target proteins and to analyze the dynamics of the protein-ligand complex. mdpi.com This dynamic analysis is essential for confirming the reliability of docking predictions and for gaining a deeper understanding of the molecular events that govern binding.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) modeling aims to establish a mathematical relationship between the chemical structure of a set of compounds and their biological activity. researchgate.netj-morphology.com By analyzing the structural features of this compound and related triterpenoids with known activities, QSAR models can be developed to predict the activity of this compound against specific targets or in particular biological assays.
QSAR studies involve calculating various molecular descriptors that capture different aspects of a compound's structure, such as electronic, steric, and physicochemical properties. These descriptors are then correlated with the observed biological activity using statistical methods. j-morphology.com While direct QSAR studies specifically focused on this compound across a wide range of activities might be limited in the provided search results, QSAR approaches applied to triterpenoids in general can provide a framework for understanding the structural determinants of their activity. researchgate.net Developing a QSAR model for this compound would require a dataset of structurally similar compounds with experimentally determined activities against a common target. Such models could then be used to predict the activity of this compound or to design novel analogs with potentially improved properties.
Virtual Screening for Novel Biological Targets and Analog Discovery
Virtual screening is a computational technique used to search large databases of chemical compounds to identify potential hits that are likely to bind to a specific biological target. masujournal.orgresearchgate.net This approach can be target-based (screening compounds against a known protein structure) or ligand-based (searching for compounds similar to a known active molecule). nih.gov
Virtual screening can be employed in this compound research in several ways. Firstly, this compound can be used as a query molecule in ligand-based virtual screening to identify structurally similar compounds that may share similar biological activities. Secondly, this compound can be part of a library of compounds screened against a panel of biological targets to discover novel interactions. masujournal.orgnih.gov This can help in identifying new potential therapeutic uses for this compound or in understanding its polypharmacological profile. Studies have utilized virtual screening to identify potential inhibitors of various targets, and this compound has appeared as a hit in some of these screens, suggesting its potential against targets like Annexin II and heterogeneous nuclear ribonucleoprotein DO. masujournal.org Virtual screening is a powerful tool for prioritizing compounds for experimental testing, thus accelerating the drug discovery process.
Cheminformatics and Data Mining for Triterpenoid (B12794562) Libraries
Cheminformatics involves the use of computational techniques to handle, analyze, and utilize chemical information. researchgate.net Data mining in the context of triterpenoid libraries involves extracting meaningful patterns and knowledge from large datasets of triterpenoid structures, properties, and biological activities. nih.gov
Cheminformatics tools can be used to build and curate databases of triterpenoids, including this compound, along with their reported occurrences, structures, and biological data. metabolomicsworkbench.org These databases can then be mined to identify relationships between structural features and activities, to explore the chemical space occupied by triterpenoids, and to identify potential lead compounds or scaffolds for drug discovery. researchgate.net Cheminformatics approaches can also be used to analyze the diversity of triterpenoid structures found in nature and to compare them with synthetic compound libraries. researchgate.net This can provide insights into the unique structural characteristics of natural products like this compound and their potential advantages in terms of biological activity and chemical space coverage. researchgate.net Data mining of triterpenoid libraries, combined with other in silico methods, can facilitate the identification of promising compounds for further investigation and contribute to a better understanding of the therapeutic potential of this class of natural products.
Future Research Directions and Interdisciplinary Perspectives for β Amyrone
Elucidation of Unexplored Molecular Targets and Comprehensive Mechanistic Pathways
While some molecular targets of beta-amyrone have been identified, such as the inhibition of COX-2 expression for its anti-inflammatory activity and inhibition of α-glucosidase and AChE medchemexpress.comtargetmol.comglpbio.com, a comprehensive understanding of its full spectrum of molecular interactions and downstream signaling pathways is still needed. Future research should focus on identifying novel protein targets and elucidating the detailed mechanisms by which this compound exerts its diverse biological effects. For instance, its antiviral activity against Chikungunya virus has been noted, but the specific viral or host targets and the precise steps in the viral replication cycle that are affected require further investigation medchemexpress.comtargetmol.comglpbio.combiocrick.com. Similarly, while it inhibits NO production and modulates IL-6 and IL-10 levels in LPS-stimulated cells, the complete signaling cascades involved in these anti-inflammatory responses warrant deeper exploration medchemexpress.comtargetmol.comresearchgate.netcore.ac.uknih.gov. Computational approaches, such as molecular docking and dynamics simulations, can play a crucial role in predicting potential binding partners and understanding the nature of these interactions at an atomic level nih.govsemanticscholar.orgnih.gov.
Development of Advanced Bio-inspired and De Novo Synthetic Strategies
The increasing interest in this compound necessitates efficient and scalable synthesis methods. While partial synthesis from precursors like beta-amyrin (B1666858) has been reported, the development of advanced bio-inspired or de novo synthetic strategies could offer more sustainable and cost-effective routes to obtain this compound and its analogs mdpi.comnih.gov. Bio-inspired synthesis could leverage enzymatic pathways found in nature, potentially through engineered microorganisms, to produce this compound umn.edunih.govfrontiersin.org. De novo synthesis would involve constructing the complex pentacyclic triterpene scaffold from simpler starting materials through novel chemical reactions and methodologies. Such advancements would not only facilitate large-scale production for research and potential therapeutic applications but also enable the synthesis of structurally modified analogs with potentially enhanced properties.
Integration of Omics Technologies (e.g., Metabolomics, Proteomics) for Holistic Understanding
Integrating omics technologies, such as metabolomics and proteomics, can provide a holistic view of the cellular and physiological changes induced by this compound treatment. Metabolomics can help identify metabolic pathways affected by this compound, revealing its impact on cellular metabolism frontiersin.orgmetabolomicsworkbench.orgrsc.org. Proteomics can shed light on the changes in protein expression profiles in response to this compound, potentially identifying new protein targets and pathways involved in its biological activities nih.govresearchgate.net. Combining these approaches with transcriptomics could offer a comprehensive understanding of the molecular network modulated by this compound, from gene expression to protein activity and metabolic output. This integrated approach can uncover complex interactions and provide a systems-level understanding of this compound's effects.
Sustainable Sourcing and Bioengineering for Production Optimization
Given that this compound is found in various plant species, sustainable sourcing practices are essential to ensure a consistent and environmentally responsible supply windows.net. This could involve optimizing extraction methods from natural sources or exploring alternative plant species with higher yields. Furthermore, bioengineering approaches, particularly in microorganisms like yeast or bacteria, hold significant promise for the sustainable and scalable production of this compound umn.edunih.govfrontiersin.orgfrontiersin.orguppcsmagazine.com. Engineering metabolic pathways in these host organisms to efficiently produce this compound could provide a renewable and controlled source, reducing reliance on potentially limited or environmentally sensitive plant populations. Research in this area could focus on identifying and optimizing the enzymes involved in this compound biosynthesis and engineering microbial strains for high-yield production.
Computational Design of β-Amyrone Analogs with Enhanced Bioactivity Profiles
Computational approaches, such as quantitative structure-activity relationship (QSAR) modeling and in silico screening, can be powerful tools for designing this compound analogs with enhanced bioactivity and desirable pharmacokinetic properties semanticscholar.org. By analyzing the relationship between the chemical structure of this compound and its biological activities, computational models can predict how structural modifications might impact potency, selectivity, and other relevant parameters. This can guide the rational design of novel compounds with improved therapeutic potential. Molecular docking and dynamics simulations can further assess the binding affinity and stability of these designed analogs with their target molecules, providing insights into their potential mechanisms of action nih.govsemanticscholar.orgnih.gov. This in silico approach can significantly accelerate the discovery and development of more effective this compound-based compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
